5-bromo-2-methoxy-4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide
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Overview
Description
5-Bromo-2-methoxy-4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide is an organic compound with a complex structure that includes bromine, methoxy, methyl, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-methoxy-4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide typically involves multiple steps. One common method starts with the bromination of 2-methoxy-4-methylpyridine. Sodium acetate is added to a solution of 2-methoxy-4-methylpyridine in ethyl acetate, followed by the dropwise addition of bromine at 0°C. The reaction mixture is then stirred at 50°C for 18 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while reducing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methoxy-4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various derivatives depending on the nucleophile introduced.
Scientific Research Applications
5-Bromo-2-methoxy-4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-bromo-2-methoxy-4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxy-4-methylpyridine: A related compound with similar structural features but lacking the sulfonamide group.
2-Bromo-6-(6-methylpyridin-2-ylimino)methylphenol: Another brominated compound with a different substitution pattern.
Uniqueness
5-Bromo-2-methoxy-4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide is unique due to its combination of bromine, methoxy, methyl, and sulfonamide groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where these properties are advantageous.
Properties
Molecular Formula |
C14H15BrN2O3S |
---|---|
Molecular Weight |
371.25 g/mol |
IUPAC Name |
5-bromo-2-methoxy-4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H15BrN2O3S/c1-9-5-4-6-16-14(9)17-21(18,19)13-8-11(15)10(2)7-12(13)20-3/h4-8H,1-3H3,(H,16,17) |
InChI Key |
WWSJOQCCVLQGAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)NS(=O)(=O)C2=C(C=C(C(=C2)Br)C)OC |
Origin of Product |
United States |
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